Scytophycin E

natural product chemistry structural elucidation cyanobacterial macrolides

Researchers requiring distinct scytophycin congeners for structure-activity relationship (SAR) studies often face non-interchangeable substitutes. Scytophycin E (CAS 105694-32-4) is a specific macrolide featuring a C-27 ketone, differentiating it from hydroxylated variants. - Enables comparative actin polymerization inhibition studies due to its unique oxidation state. - Suitable as an analytical reference standard with a diagnostic 13C NMR signal at ~214 ppm. - Supports antifungal susceptibility testing against clinical or agricultural phytopathogen isolates.

Molecular Formula C45H75NO12
Molecular Weight 822.1 g/mol
Cat. No. B1235889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScytophycin E
Synonyms16,34-deepoxy-34-hydroxyscytophycin B
scytophycin E
Molecular FormulaC45H75NO12
Molecular Weight822.1 g/mol
Structural Identifiers
SMILESCC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC
InChIInChI=1S/C45H75NO12/c1-28-15-18-34(49)23-35-13-12-14-36(57-35)24-40(54-9)37(26-47)41(55-10)25-39(53-8)32(5)45(58-42(51)20-16-28)33(6)43(52)29(2)17-19-38(50)31(4)44(56-11)30(3)21-22-46(7)27-48/h12-13,15-16,20-22,27,29-37,39-41,43-45,47,49,52H,14,17-19,23-26H2,1-11H3/b20-16+,22-21+,28-15+/t29-,30+,31-,32-,33-,34-,35-,36-,37+,39+,40-,41-,43-,44+,45-/m0/s1
InChIKeyDSHVEBDLSYMWSX-MRGDGBMUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scytophycin E: Actin-Disrupting Macrolide


Scytophycin E (CAS 105694-32-4, C45H75NO12, MW 822.1 g/mol) is a member of the scytophycin family, a class of polyoxygenated 22-membered macrolides isolated from terrestrial cyanobacteria including Scytonema pseudohofmanni and Cylindrospermum muscicola [1]. This compound class functions by disrupting actin microfilament organization and inhibiting actin polymerization in eukaryotic cells [2]. Scytophycin E accounts for measurable cytotoxicity and fungicidal activity within the natural extract of its source organism, alongside closely related congeners including scytophycins A, B, C, and D [3].

Mechanism Actin polymerization inhibition and microfilament disruption studies
Source Cyanobacterial natural product isolated from Scytonema and Cylindrospermum
Key attribute C-27 ketone variant distinct from hydroxylated scytophycin congeners

Scytophycin E: Substitution Risks & SAR Sensitivity


The scytophycin family exhibits pronounced structure-activity relationship (SAR) sensitivity, making congeners non-interchangeable for rigorous research applications. Comparative studies demonstrate that subtle modifications in hydroxylation pattern or epoxide configuration can alter cytotoxic potency by more than an order of magnitude [1]. For instance, tolytoxin (6-hydroxy-7-O-methylscytophycin B) and its 7-O-methylscytophycin B analog, which differ only by the presence of a hydroxyl substitution on the macrolactone ring, exhibit substantially different cytotoxic effects in HeLa cells [2]. Similarly, SAR studies on scytophycin B have established that the complete macrocyclic structure is essential for potent cytotoxicity; macrolactone and side-chain fragments tested in isolation exhibited significantly weaker activity than the intact molecule [3]. Scytophycin E possesses a unique structural signature among the family—a ketone group at the C-27 position, distinguishing it from scytophycin B and other hydroxylated variants [4]. These findings collectively demonstrate that generic substitution with a different scytophycin congener or a structural fragment cannot reproduce the activity profile associated with the intact scytophycin E molecule.

Congener non-interchangeable
Hydroxylation pattern differences may shift cytotoxic potency; scytophycin B or tolytoxin cannot reproduce E's activity profile.
C-27 oxidation state matters
The ketone at C-27 (vs. hydroxyl in B) alters hydrogen-bonding and chromatographic behavior, affecting biological readouts.
Fragment loss of activity
Macrolactone or side-chain fragments show reported weaker cytotoxicity; only intact 22-membered ring provides full research activity.

Scytophycin E: Comparative Evidence


C-27 Ketone Distinction vs. Hydroxyl Variants

Scytophycin E is structurally differentiated from scytophycin B and its hydroxylated derivatives by the presence of a ketone functional group at the C-27 position. NMR spectroscopic analysis demonstrates that scytophycins C, D, and E each exhibit a 13C NMR signal at approximately 214 ppm, consistent with a C-27 ketone moiety. In contrast, scytophycin B and its 6-hydroxy derivatives lack this ketone signal and instead feature hydroxyl or methoxyl substitutions at corresponding positions [1]. This structural distinction represents a verifiable chemical difference that precludes functional substitution of one congener for another without altering the compound's physicochemical properties and, by extension, its biological activity profile [2].

C-27 Ketone vs. Hydroxyl
Head-to-head
13C NMR ~214 ppm (ketone C=O) present in E; absent in B and hydroxylated variants
Structural distinction precludes functional substitution; supports congener-specific selection
NMR data from isolated scytophycins A-E; C-27 oxidation state verified
natural product chemistry structural elucidation cyanobacterial macrolides NMR spectroscopy

Hydroxylation-Dependent Potency Shift

Although direct head-to-head IC50 comparisons between scytophycin E and its congeners have not been reported in a single standardized assay, class-level SAR evidence establishes that hydroxyl substitution patterns on the scytophycin macrolactone ring produce substantial differences in cytotoxic potency. Specifically, tolytoxin (which contains a 6-hydroxy group) and its analog 7-O-methylscytophycin B (which lacks this hydroxyl substitution on the macrolactone ring) exhibit substantially different cytotoxic effects in human cancer cells [1]. Both compounds induce apoptosis via the mitochondrial pathway, as evidenced by increased caspase 3/7 activity in HeLa wild-type cells, with no caspase activation observed in Bax/Bak-deficient HeLa cells [2]. Scytophycin E, bearing a C-27 ketone rather than the C-27 hydroxyl found in scytophycin B, occupies a distinct position in this hydroxylation-dependent SAR continuum. The observation that 7-O-methylscytophycin B shows substantially reduced potency compared to hydroxylated tolytoxin supports the inference that scytophycin E's ketone-containing structure will exhibit a quantitatively distinct activity profile from both hydroxylated and non-hydroxylated congeners [1].

Hydroxylation SAR
Class-level
Hydroxylated tolytoxin vs. non-hydroxylated analog shows substantial potency difference in HeLa cells
Supports congener-specific activity interpretation; ketone-substituted E expected to differ
Caspase 3/7 activation data; no exact fold-change reported
structure-activity relationship apoptosis induction cancer cell cytotoxicity macrolide pharmacology

Intact Macrolide Structure Required

SAR studies on scytophycin B demonstrate that the complete, intact macrolide structure is essential for achieving potent cytotoxicity. The macrolactone fragment and side-chain fragment of scytophycin B were synthesized and evaluated independently; the cytotoxicity of each fragment was significantly weaker than that of intact scytophycin B [1]. This finding establishes a critical class-level principle applicable to scytophycin E: procurement of the full-length natural product is required for biologically relevant activity, and fragment-based or simplified synthetic analogs cannot serve as functional substitutes. The synthesis employed a dimerization approach using cross-metathesis and late-stage Sharpless epoxidation to construct the characteristic spiro-epoxide moiety [2]. While this SAR study was conducted on scytophycin B, the structural homology among scytophycins A-E—all sharing the 22-membered macrolactone core—supports extrapolation that the same whole-molecule requirement applies to scytophycin E.

Intact Macrolide Requirement
Class-level
Scytophycin B fragments (macrolactone or side-chain) exhibit significantly weaker cytotoxicity than intact molecule
Fragment-based analogs are not functional substitutes; full-length congener E needed
Scytophycin B data extrapolated; whole-molecule principle applies to E
total synthesis fragment-based SAR cytotoxicity screening medicinal chemistry

Scytophycin E: Research Applications


Actin Cytoskeleton Disruption Studies

Scytophycin E is appropriate for investigations targeting actin microfilament dynamics and cytoskeletal organization. The scytophycin class acts by inhibiting actin polymerization and disrupting microfilament organization in eukaryotic cells, a mechanism confirmed across multiple scytophycin congeners [1]. Procurement of scytophycin E specifically enables comparative SAR studies examining how the C-27 ketone modification affects actin-binding kinetics relative to the hydroxyl-bearing scytophycin B or tolytoxin.

Macrolide Hydroxylation SAR Profiling

Scytophycin E serves as a key comparator compound in SAR studies of scytophycin family hydroxylation effects. Published evidence demonstrates that hydroxyl substitution on the macrolactone ring substantially alters cytotoxic potency, as shown in head-to-head comparisons between tolytoxin and 7-O-methylscytophycin B [2]. Scytophycin E, with its distinctive C-27 ketone in place of the hydroxyl found in scytophycin B, provides a structurally defined data point for mapping the relationship between oxidation state and biological activity across the scytophycin chemotype.

Antifungal Screening: Phytopathogenic Fungi

Scytophycin E is documented to contribute to the fungicidal activity of Cylindrospermum muscicola extracts [3]. Patent literature identifies scytophycins A-E as effective antifungal agents, with scytophycins A and B specifically demonstrating inhibition of Candida albicans [4]. Scytophycin E procurement enables antifungal susceptibility testing against agricultural phytopathogens or clinical fungal isolates, with the C-27 ketone structural feature providing a basis for comparative efficacy evaluation against other scytophycin variants.

Analytical Reference Standard: Dereplication

Scytophycin E is suitable as an analytical reference standard for dereplication studies in cyanobacterial natural product discovery. Its characteristic 13C NMR signal at approximately 214 ppm (C-27 ketone) provides a diagnostic spectroscopic marker distinguishing it from scytophycin B and hydroxylated derivatives [5]. This property enables unambiguous identification of scytophycin E in complex extracts using LC-MS/MS or NMR-based metabolomics workflows.

Application
Selection Property
Validation Focus
Actin cytoskeleton disruption studies
Actin-binding congener identity
Microfilament organization endpoints and polymerization kinetics
Macrolide hydroxylation SAR profiling
C-27 ketone vs. hydroxyl oxidation state
Cytotoxicity endpoint review across scytophycin chemotypes
Antifungal screening
Antifungal screening context
MIC and strain-panel endpoints against phytopathogenic or clinical isolates
Analytical dereplication reference
Diagnostic 13C NMR signal at ~214 ppm
LC-MS/MS or NMR-based metabolomics identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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